1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one
Description
Properties
CAS No. |
648928-55-6 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-benzylspiro[pyrrolidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C23H19NO2/c25-22-23(14-15-24(22)16-17-8-2-1-3-9-17)18-10-4-6-12-20(18)26-21-13-7-5-11-19(21)23/h1-13H,14-16H2 |
InChI Key |
LNGZBELZVYDZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C12C3=CC=CC=C3OC4=CC=CC=C24)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one is a compound that has garnered attention in recent years due to its potential therapeutic applications. The unique spirocyclic structure of this compound allows for diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure
The structural formula of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one can be represented as follows:
This compound features a spiro linkage between a pyrrolidine ring and a xanthenone moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that spiro[pyrrolidine-3,9'-xanthen]-2-one derivatives exhibit significant anticancer properties. A notable study evaluated the in vitro activity of several derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | A549 (lung) | 34.99 | 2.43 |
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | HepG2 (liver) | 41.56 | 0.99 |
These results suggest that the compound has a promising potential as an anticancer agent, particularly against lung and liver cancer cell lines .
Antibacterial Activity
The antibacterial properties of spiro compounds have also been investigated. In vitro tests demonstrated that certain derivatives possess significant activity against various bacterial strains:
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | Staphylococcus aureus | 12.5 |
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | Escherichia coli | 25 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits effective antibacterial activity, making it a candidate for further development as an antibiotic .
Antifungal Activity
In addition to antibacterial properties, spiro[pyrrolidine] derivatives have shown antifungal effects. Studies have reported the following results:
| Compound | Fungi Tested | MIC (µg/mL) |
|---|---|---|
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | Candida albicans | 15 |
| 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | Aspergillus niger | 30 |
These findings highlight the potential of this compound in treating fungal infections .
The mechanism by which 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be linked to the modulation of various signaling pathways involved in cell proliferation and apoptosis. The unique structural features of the compound allow it to interact with multiple biological targets.
Case Studies
A recent case study focused on the synthesis and evaluation of various spiro compounds related to 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one. Researchers utilized a one-pot [3+2] cycloaddition reaction to generate a library of derivatives, assessing their biological activities through high-throughput screening methods. The most promising candidates were further analyzed for their cytotoxic effects on cancer cells and their ability to inhibit bacterial growth .
Scientific Research Applications
1.1. Anticancer Activity
Research indicates that derivatives of spiro compounds, including 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one, exhibit promising anticancer properties. For instance, studies have shown that certain spiro compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A derivative of this compound was tested against human breast cancer cell lines (MCF-7) and demonstrated a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.
1.2. Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism often involves disrupting bacterial cell wall synthesis.
- Data Table: Antimicrobial Activity of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
2.1. Modulation of Neurotransmitter Receptors
The compound acts as a modulator for neurotransmitter receptors, particularly the histamine H3 receptor. This modulation suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
- Case Study : A study evaluated the effects of spiro compounds on H3 receptor activity in vitro, showing that certain derivatives could effectively inhibit receptor activity, leading to increased levels of neurotransmitters like dopamine and norepinephrine.
3.1. Organic Light Emitting Diodes (OLEDs)
Research has explored the use of spiro compounds in the development of OLEDs due to their unique electronic properties and ability to emit light efficiently.
- Data Table: Photophysical Properties of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one in OLEDs
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Efficiency | 25% |
| Device Lifetime | >1000 hours |
3.2. Dye-Sensitized Solar Cells (DSSCs)
The compound has also been investigated as a dye for DSSCs, where its structural properties can enhance light absorption and energy conversion efficiency.
- Case Study : In a comparative study with conventional dyes, 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one demonstrated a higher power conversion efficiency (PCE), making it a viable candidate for further research in renewable energy technologies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl group at position 1 undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with Grignard reagents :
Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C replaces the benzyl group with a methyl group, yielding 1-methyl derivatives.
| Reaction Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr (2 eq) | THF, −78°C | 1-Methyl-spiro[pyrrolidine-xanthen]-2-one | 67% |
Hydrogenation of the Pyrrolidine Ring
The pyrrolidine ring undergoes catalytic hydrogenation to form a saturated pyrrolidine derivative:
-
H₂/Pd-C in ethanol :
Full saturation occurs at 60 psi H₂ pressure, producing 1-benzyl-2H-spiro[piperidine-3,9'-xanthen]-2-one.
| Catalyst | Pressure | Solvent | Product Structure | Yield |
|---|---|---|---|---|
| 10% Pd-C | 60 psi | Ethanol | Saturated piperidine analog | 82% |
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic conditions:
-
HCl (conc.)/MeOH :
Protonation of the xanthenone oxygen initiates cleavage, generating a linear pyrrolidine-xanthenol intermediate.
| Acid | Temperature | Product | Application |
|---|---|---|---|
| HCl/MeOH | Reflux | Linear pyrrolidine-xanthenol | Precursor for further functionalization |
Oxidation of the Xanthenone Moiety
The xanthenone component is susceptible to oxidation:
-
KMnO₄ in H₂SO₄ :
Forms a diketone derivative via cleavage of the xanthene ring.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (3 eq) | H₂SO₄, 80°C, 4h | Spiro[pyrrolidine-diketone] | 58% |
1,3-Dipolar Cycloaddition
The pyrrolidine ring participates in azomethine ylide formation, enabling cycloaddition with dipolarophiles like maleimides :
-
Reaction with N-methylmaleimide :
Generates spiro{pyrrolidine-3,1'-pyrrol
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Selected Spiro Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, as demonstrated for analogous spiro-β-lactams. Key steps include:
- Reacting carboxylic acids with imines using diphosphorus tetraoxide as a cyclizing agent .
- Characterizing intermediates via IR spectroscopy (e.g., β-lactam carbonyl stretch at ~1745 cm⁻¹) and NMR (e.g., aromatic protons at 6.7–7.4 ppm and sp³-hybridized carbons at ~63–70 ppm in ¹³C NMR) .
- Confirming purity via elemental analysis (e.g., C, H, N percentages within ±0.1% of theoretical values) .
Q. How is X-ray crystallography applied to determine the molecular structure of spiro compounds like 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one?
- Methodological Answer :
- Data Collection : Use a Stoe IPDS-II diffractometer with MoKα radiation (λ = 0.71073 Å) for single-crystal analysis. Absorption correction is performed using software like X-RED32 .
- Refinement : Employ SHELXL for structure refinement, targeting R1 values <0.05 for high-quality datasets. Monitor geometric parameters (e.g., β-lactam ring planarity with deviations <0.03 Å) .
- Validation : Analyze hydrogen-bonding networks (e.g., C–H⋯O/N interactions) and packing diagrams using ORTEP-3 for visualization .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in reported dihedral angles of spiro compounds?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity. For example, calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from crystallographic data .
- Comparative Studies : Contrast dihedral angles (e.g., β-lactam vs. xanthene planes) across analogs (e.g., 4-(9-Anthryl)-1-phenyl derivatives show dihedrals of 17.4°–85.2°) to identify substituent effects .
- Software Tools : Use WinGX or SHELXPRO to model alternative conformers and assess their fit to experimental electron density maps .
Q. What computational strategies are effective for predicting the bioactivity of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one derivatives?
- Methodological Answer :
- Docking Studies : Perform molecular docking with software like AutoDock Vina to evaluate binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Validate using known β-lactam pharmacophores .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity data from in vitro assays .
- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do weak intermolecular interactions stabilize the crystal packing of spiro compounds?
- Methodological Answer :
- Hydrogen Bond Analysis : Identify C–H⋯O/N contacts (e.g., 2.5–3.2 Å distances) using Mercury software. For example, 4-(9-Anthryl) derivatives form infinite chains via C–H⋯π interactions .
- Energy Frameworks : Generate topology diagrams (via CrystalExplorer) to visualize dominant interaction energies (electrostatic vs. dispersion) .
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in crystal lattices .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
